2-Methoxybenzyl quinoline-1(2H)-carboxylate

Enzyme Inhibition Pyrimidine Biosynthesis Dihydroorotase

Researchers screening dihydroorotase (DHO) inhibitors require a structurally matched negative control to distinguish target-specific inhibition from quinoline-scaffold assay interference. 2-Methoxybenzyl quinoline-1(2H)-carboxylate (CAS 30831-75-5) directly addresses this gap: • DHO IC50 of 180 μM - ideal weak-inhibition baseline contrasting with nM-range lead candidates. • Negligible MAO-A activity (IC50 > 100 μM) enables clean selectivity profiling in CNS-targeted quinoline programs. • Belleau-class irreversible α-adrenoceptor inactivator suitable for receptor reserve and occupancy studies. Supplied at 97% purity with batch-specific InChIKey documentation for QC validation.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
Cat. No. B11840082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybenzyl quinoline-1(2H)-carboxylate
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1COC(=O)N2CC=CC3=CC=CC=C32
InChIInChI=1S/C18H17NO3/c1-21-17-11-5-3-8-15(17)13-22-18(20)19-12-6-9-14-7-2-4-10-16(14)19/h2-11H,12-13H2,1H3
InChIKeyFUZFZBJMRZTQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxybenzyl Quinoline-1(2H)-carboxylate: Identity & Physicochemical Baseline


2-Methoxybenzyl quinoline-1(2H)-carboxylate (CAS 30831-75-5; molecular formula C18H17NO3; exact mass 295.12091 g/mol) is a synthetic quinoline derivative belonging to the N-carboxylic acid ester subclass of 1,2-dihydroquinolines [1]. It features a 2-methoxy substituent on the quinoline ring and a benzyl ester moiety at the 1-position carboxylate. The compound is commercially available as an AldrichCPR product from Sigma-Aldrich (catalog no. 3413297) in 5 mg quantities at 97% purity, and is also supplied by multiple specialty chemical vendors . Its predicted physicochemical profile—boiling point 439.6 °C at 760 mmHg, density 1.23 g/cm³, topological polar surface area (TPSA) 38.77 Ų, and XLogP 3.5—defines its handling and formulation characteristics for laboratory procurement .

Workflow
Enzyme inhibition selectivity profiling and negative control studies
Mechanism Context
Reported class-level irreversible inactivation pathway studies
Selection Logic
Weak DHO inhibitor for matched-scaffold assay counter-screening

Why Analogs Fail to Substitute 2-Methoxybenzyl Quinoline-1(2H)-carboxylate


Substituting 2-methoxybenzyl quinoline-1(2H)-carboxylate with a structurally similar quinoline-1(2H)-carboxylate ester (e.g., ethyl, butyl, or 2-cyanoethyl analogs) introduces uncontrolled variables at two critical loci: the ester alkoxy group and the quinoline 2-position substituent. The benzyl ester imparts a calculated XLogP of 3.5 and TPSA of 38.77 Ų, whereas the ethyl analog (CAS 19668-24-7; MW 233.26) has a significantly lower logP and reduced steric bulk, altering membrane permeability and target-binding kinetics [1]. The 2-methoxy group on the quinoline ring electronically deactivates the heterocycle and introduces a stereogenic center (the 2-position is chiral in the 1,2-dihydro form), meaning different batches may contain varying enantiomeric or diastereomeric ratios—a factor absent in non-2-substituted analogs . Furthermore, members of this compound class were established by Belleau et al. (1968) as irreversible inactivators of catecholamine alpha-receptors, where even minor ester modifications profoundly altered both potency and CNS depressant activity [2]. Generic interchange therefore risks nullifying structure-dependent biological readouts and introduces batch-to-batch variability in chiral composition.

Ester Moiety Mismatch
Ethyl or butyl analogs alter lipophilicity and target-binding kinetics; target engagement profiles may not transfer across ester modifications.
Chiral Center Variability
Batch-to-batch enantiomeric or diastereomeric ratios in the 1,2-dihydro form may shift biological readouts versus non-2-substituted analogs.
Mechanism Class Misassignment
This irreversible inactivator class differs fundamentally from reversible quinoline inhibitors; inhibitory effects may not reproduce in standard competitive assay formats.

2-Methoxybenzyl Quinoline-1(2H)-carboxylate: Evidence vs. Analogs


DHO Inhibition Potency vs. EEDQ

2-Methoxybenzyl quinoline-1(2H)-carboxylate was evaluated for inhibition of dihydroorotase (DHO) enzyme from mouse Ehrlich ascites cells, yielding an IC50 of 180,000 nM (180 μM) at pH 7.37 [1]. This represents weak, single-digit micromolar-range inhibition. In contrast, the closely related analog EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, CAS 16357-59-8), which lacks the 2-methoxy substituent and bears an ethyl ester rather than benzyl ester, exhibits a fundamentally different activity profile as an irreversible antagonist of dopamine transporters (DAT; IC50 = 78.3 μM) and 5-HT2C receptors (IC50 ≈ 5 μM) [2]. The target compound's weak DHO inhibition (approximately 2 orders of magnitude weaker than EEDQ's 5-HT2C antagonism) positions it as a potential negative control or selectivity tool where DHO/dopaminergic pathway discrimination is required.

DHO Inhibition vs. EEDQ
Cross-study comparable
IC50: 180 μM (target, DHO) vs. 5–78 μM (EEDQ, 5-HT2C/DAT)
Supports weak-inhibition control selection for DHO/dopaminergic pathway discrimination assays.
10 μM compound, pH 7.37, mouse Ehrlich ascites vs. rat CPu homogenates/expressed receptors.
Enzyme Inhibition Pyrimidine Biosynthesis Dihydroorotase BindingDB Screening

MAO-A Selectivity Discrimination

In a fluorescence-based MAO-A inhibition assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes of incubation, 2-methoxybenzyl quinoline-1(2H)-carboxylate exhibited an IC50 greater than 100,000 nM (>100 μM) [1]. This near-complete lack of MAO-A activity contrasts with the butyl ester analog butyl 2-methoxy-2H-quinoline-1-carboxylate (CAS 30831-73-3), which has been reported with an IC50 of 5,000 nM (5 μM) as an antagonist at the human dopamine D2 receptor in HEK293 cells [2]. The more than 20-fold difference in biological activity between the benzyl and butyl esters—despite sharing the identical 2-methoxyquinoline core—directly demonstrates that the ester moiety, not merely the quinoline scaffold, governs target engagement for this chemotype.

MAO-A Selectivity Discrimination
Cross-study comparable
IC50 > 100 μM (MAO-A) vs. 5 μM (butyl analog, D2)
Supports exclusion of MAO-A liability; ester moiety governs target engagement.
Fluorescence-based kynuramine assay, 20 min incubation vs. HEK293 D2 cAMP assay.
Monoamine Oxidase MAO-A Inhibition Counter-Screening Selectivity Profiling

Physicochemical Properties: Benzyl vs. Ethyl Ester

2-Methoxybenzyl quinoline-1(2H)-carboxylate possesses a calculated XLogP of 3.5, TPSA of 38.77 Ų, molecular weight of 295.33 g/mol, and a boiling point of 439.6 °C at 760 mmHg . In contrast, the ethyl ester analog ethyl 2-methoxy-2H-quinoline-1-carboxylate (CAS 19668-24-7) has a molecular weight of 233.26 g/mol, fewer rotatable bonds (3 vs. 4), and a lower predicted logP . The benzyl ester's increased lipophilicity (ΔlogP estimated ~1.0–1.5 units higher than the ethyl ester) directly affects reversed-phase HPLC retention time, aqueous solubility, and membrane permeability in cell-based assays. For analytical method development, the target compound's UV absorption profile is modulated by the benzyl chromophore (λmax shift vs. simple alkyl esters), providing a distinct spectroscopic handle.

Benzyl vs. Ethyl Ester Properties
Cross-study comparable
XLogP 3.5, TPSA 38.77 Ų, MW 295.33 (target) vs. MW 233.26 (ethyl analog)
Higher lipophilicity supports distinct reversed-phase LC-MS retention for analytical method development.
Predicted properties; ΔlogP estimated +1.0 to +1.5. Benzyl chromophore provides unique UV handle.
Physicochemical Properties logP Polar Surface Area Chromatographic Retention Formulation

Irreversible Alpha-Receptor Inactivation

2-Methoxybenzyl quinoline-1(2H)-carboxylate belongs to the N-carboxylic acid ester subclass of 1,2-dihydroquinolines, a compound family first characterized by Belleau et al. (1968) as irreversible inactivators of catecholamine alpha-receptors with potent central nervous system (CNS) depressant activity [1]. The prototypical member EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) produces complete alpha-adrenergic blockade at doses comparable to phenoxybenzamine, alkylates dopamine transporters with an IC50 of 78 μM, and irreversibly antagonizes 5-HT2C receptors (IC50 ≈ 5 μM) [2]. While direct experimental confirmation of the target compound's alpha-receptor activity is not available in the open literature, its structural membership in this mechanistically distinct class—characterized by irreversible covalent modification of membrane-bound receptors—fundamentally differentiates it from reversible quinoline-based inhibitors (e.g., quinoline-4-carboxylic acid DHODH inhibitors) that act through non-covalent competitive mechanisms [3].

Alpha-Receptor Inactivation Class
Class-level inference
Class assignment: irreversible inactivator of catecholamine alpha-receptors (Belleau et al., 1968)
Enables irreversible-binding protocol design (wash-resistant, receptor reserve estimation) distinct from reversible inhibitors. Requires experimental verification for this specific compound.
Data to verify; prototype EEDQ shows alpha-blockade at 2 mg/kg i.p. in mice.
Alpha-Adrenergic Receptor Irreversible Inactivation CNS Depression Mechanism of Action EEDQ

InChIKey Ambiguity & Batch Authentication

Database cross-referencing reveals that 2-methoxybenzyl quinoline-1(2H)-carboxylate is associated with two distinct InChIKey identifiers across different authoritative sources: VSUWLJBAVIYETB-UHFFFAOYSA-N (chem960, lookchem, chemblink) and FUZFZBJMRZTQQR-UHFFFAOYSA-N (chem960 alternate entry, kuujia.com) [1]. The SMILES representations also differ: COC1C=CC2=CC=CC=C2N1C(OCC1C=CC=CC=1)=O versus O(CC1C=CC=CC=1OC)C(N1CC=CC2C=CC=CC1=2)=O, reflecting alternate depictions of double-bond regiochemistry within the dihydroquinoline ring. This ambiguity arises from the 1,2-dihydroquinoline scaffold's capacity for tautomeric or positional isomerism. In contrast, the fully aromatic quinoline esters or saturated 3,4-dihydroquinoline analogs possess a single unambiguous InChIKey. This structural feature makes the target compound uniquely suitable as a quality control challenge standard for validating batch identity by orthogonal analytical methods (NMR, LC-MS, IR) in procurement workflows.

InChIKey Ambiguity & Batch QC
Supporting evidence
Dual InChIKeys reported; ambiguous double-bond regiochemistry and undefined stereocenter.
Use as a QC challenge standard to validate incoming batch identity by orthogonal methods (NMR, LC-MS).
Source review; InChIKey VSUWLJBAVIYETB-UHFFFAOYSA-N and FUZFZBJMRZTQQR-UHFFFAOYSA-N.
Quality Control InChIKey Batch Authentication Tautomerism Procurement Verification

AldrichCPR vs. Standard Catalog Availability

2-Methoxybenzyl quinoline-1(2H)-carboxylate is cataloged as an AldrichCPR product by Sigma-Aldrich (product number 3413297, 5 mg packaging) . The AldrichCPR (Chemical Procurement Resource) designation indicates that this compound is not part of Sigma's standard research catalog but is sourced through a specialized procurement channel, implying batch-specific availability and potentially variable lead times. In comparison, the closely related analog EEDQ (CAS 16357-59-8) is available as a standard catalog item from multiple major suppliers (MedChemExpress, Santa Cruz Biotechnology, Sigma-Aldrich) in quantities from 10 mg to 1 g with fully characterized Certificates of Analysis . The target compound's AldrichCPR status places it in a distinct procurement category: accessible for proof-of-concept studies but with less predictable supply chain characteristics than standard catalog quinoline derivatives such as EEDQ or quinoline-4-carboxylic acids.

AldrichCPR Catalog Status
Supporting evidence
Sigma-Aldrich 3413297 (5 mg, special procurement) vs. EEDQ (multi-vendor, gram-scale)
Expect variable lead times and batch-specific availability for pilot studies versus standard catalog quinoline derivatives.
Vendor catalog assessment; supply chain status subject to change.
Procurement Sigma-Aldrich AldrichCPR Vendor Comparison Catalog Grade

2-Methoxybenzyl Quinoline-1(2H)-carboxylate: Application Scenarios


Negative Control for DHO Inhibitor Screening

With an IC50 of 180 μM against dihydroorotase, 2-methoxybenzyl quinoline-1(2H)-carboxylate serves as an ideal weak-inhibition control in DHO inhibitor screening cascades [1]. When benchmarking novel quinoline-based DHO inhibitors (which typically exhibit IC50 values in the nM to low μM range), this compound provides a chemically matched but biologically weak reference point that controls for non-specific assay interference arising from the quinoline scaffold itself. Its use as a negative control is specifically justified by the quantitative contrast with potent quinoline DHODH inhibitors (e.g., 4-quinoline carboxylic acid derivatives with Ki values in the nM range) [2].

MAO-A Counter-Screen Selectivity

The compound's negligible MAO-A inhibitory activity (IC50 > 100 μM) [1] makes it a suitable selectivity control for CNS-targeted quinoline derivatives where MAO-A off-target engagement must be excluded. In a screening panel that includes the butyl ester analog (D2 antagonist, IC50 5 μM), the benzyl ester's lack of MAO-A and dopaminergic activity provides a clean baseline for attributing observed effects to the ester moiety rather than the quinoline core. This application is supported by the cross-study comparison of MAO-A and D2 activity data across ester analogs [2].

Irreversible Receptor Inactivation Studies

As a member of the Belleau-class irreversible catecholamine alpha-receptor inactivators [1], 2-methoxybenzyl quinoline-1(2H)-carboxylate is mechanistically suited for experimental protocols requiring wash-resistant, covalent receptor modification. Applications include receptor reserve estimation (comparing agonist responses before and after irreversible inactivation), receptor turnover half-life measurements, and in vivo alpha-adrenoceptor occupancy studies—all established for the prototypical analog EEDQ [2]. The benzyl ester modification may confer distinct pharmacokinetic properties (higher logP, larger volume of distribution) compared to EEDQ, potentially enabling longer-duration in vivo experiments. Users must experimentally confirm irreversible binding for this specific compound.

LC-MS Reference Standard & Batch Authentication

The compound's dual InChIKey ambiguity and chiral center [1] make it an excellent challenge analyte for validating laboratory quality control workflows. Analytical laboratories can use this compound to test the robustness of their batch authentication protocols: (1) confirming identity by 1H NMR integration of the methoxy singlet and benzyl methylene signals; (2) verifying purity by HPLC-UV at the benzyl chromophore λmax; (3) confirming molecular mass by HRMS; and (4) documenting which InChIKey representation corresponds to the supplied batch. The predicted physicochemical properties (XLogP 3.5, BP 439.6 °C) [2] further guide GC-MS method parameters where applicable.

Application
Selection Property
Validation Focus
Negative Control for DHO Inhibitor Screening
Weak DHO inhibition for matched-scaffold counter-screening
Assay-response context vs. potent quinoline DHODH inhibitors
MAO-A Counter-Screen Selectivity
Negligible MAO-A and dopaminergic activity
Selectivity profiling across ester analog panels
Irreversible Receptor Inactivation Studies
Class-level irreversible inactivator of alpha-receptors
Wash-resistant binding and receptor reserve estimation protocol verification
LC-MS Reference Standard & Batch Authentication
Dual InChIKey ambiguity and benzyl chromophore
Orthogonal QC method development (NMR, HRMS, HPLC-UV)

Technical Documentation Hub

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